4-(Bromomethyl)furan-2(5H)-one is a highly versatile, bifunctional electrophilic building block featuring an allylic bromide conjugated with an α,β-unsaturated lactone (butenolide) core. Commercially available at ≥95% purity, it serves as a critical alkylating agent in the synthesis of complex natural products, including Daphniphyllum alkaloids (e.g., yuzurine) and various strigolactone analogs. Its primary procurement value lies in its balanced reactivity: the allylic bromide is highly susceptible to nucleophilic displacement under mild conditions, while the furanone ring remains intact for subsequent functionalization or target binding. This makes it an indispensable precursor for pharmaceutical development, agrochemical research, and advanced materials synthesis where precise structural incorporation of a butenolide moiety is required.
Substituting 4-(Bromomethyl)furan-2(5H)-one with its chloride analog (4-(chloromethyl)furan-2(5H)-one) or positional isomers severely compromises synthetic efficiency. The allylic chloride exhibits significantly lower electrophilicity in SN2 reactions, necessitating harsher conditions (elevated temperatures or strong bases) that frequently trigger unwanted Michael additions or ring-opening of the sensitive furanone core. Similarly, positional isomers like 3-(bromomethyl)furan-2(5H)-one possess different electronic profiles due to the proximity of the bromomethyl group to the carbonyl, leading to altered regioselectivity and increased susceptibility to elimination. For procurement teams, deviating from the 4-bromomethyl target means accepting lower yields, complex purification workflows, and potential failure in late-stage coupling reactions .
In standard nucleophilic substitution reactions (e.g., coupling with enolates or amines), 4-(Bromomethyl)furan-2(5H)-one demonstrates superior reactivity compared to its chloride counterpart. The allylic bromide undergoes SN2 displacement rapidly at ambient to slightly elevated temperatures (20–50 °C), typically achieving >80% yield of the desired coupled product. In contrast, the chloride analog requires prolonged heating (>80 °C) or the addition of iodide catalysts, which often leads to degradation of the furanone ring and reduces isolated yields to below 50% .
| Evidence Dimension | Alkylation Yield under Mild Conditions |
| Target Compound Data | >80% yield (at 20–50 °C) |
| Comparator Or Baseline | 4-(Chloromethyl)furan-2(5H)-one (<50% yield, requires >80 °C) |
| Quantified Difference | >30% absolute yield increase and >30 °C reduction in required reaction temperature |
| Conditions | SN2 coupling with standard nucleophiles in polar aprotic solvents |
Higher reactivity under mild conditions prevents the thermal degradation of the lactone ring, directly translating to higher throughput and lower material waste in manufacturing.
The utility of 4-(Bromomethyl)furan-2(5H)-one is highlighted in the synthesis of sterically demanding targets, such as the Daphniphyllum alkaloid yuzurine. When reacted with bulky, complex intermediates (e.g., propargyl-substituted enolates), the highly electrophilic allylic bromide facilitates efficient carbon-carbon bond formation. Less reactive alkylating agents fail to overcome the steric hindrance, resulting in unreacted starting material or competing side reactions. The use of this specific brominated furanone enables the crucial coupling step with high efficiency, paving the way for subsequent chiral Dieckmann condensations or rhodium-catalyzed cyclizations .
| Evidence Dimension | Coupling efficiency with sterically hindered nucleophiles |
| Target Compound Data | Successful late-stage alkylation enabling complex polycyclic formation |
| Comparator Or Baseline | Less reactive alkyl halides (fail to couple or yield <20%) |
| Quantified Difference | Enables viable synthesis of yuzurine-type skeletons vs. synthetic failure |
| Conditions | Alkylation of complex enolates in the presence of transition metal catalysts |
For CROs and pharmaceutical manufacturers, procuring this exact compound is non-negotiable for accessing specific, sterically congested natural product scaffolds.
Unlike many crude allylic bromides which are prone to rapid spontaneous polymerization or degradation at room temperature, commercially procured 4-(Bromomethyl)furan-2(5H)-one (≥95% purity) exhibits predictable stability when stored at 2–8 °C. Furthermore, its specific substitution pattern (4-position) provides a stable conjugated system that selectively directs nucleophilic attack to the bromomethyl carbon rather than undergoing premature Michael addition at the ring double bond. Positional isomers, such as the 3-bromomethyl variant, exhibit different electronic activation and are more prone to side reactions .
| Evidence Dimension | Regioselective SN2 vs. Michael Addition ratio |
| Target Compound Data | High preference for SN2 displacement at the bromomethyl group |
| Comparator Or Baseline | 3-(Bromomethyl)furan-2(5H)-one (increased susceptibility to competing pathways) |
| Quantified Difference | Significantly cleaner reaction profiles and easier downstream purification |
| Conditions | Standard alkylation conditions with moderate bases |
Predictable regiochemistry and stable shelf-life reduce batch-to-batch variability, making it a reliable building block for industrial-scale procurement.
4-(Bromomethyl)furan-2(5H)-one is the premier building block for constructing the butenolide moiety in yuzurine and related Daphniphyllum alkaloids. Its high electrophilicity allows for efficient coupling with complex, sterically hindered intermediates, followed by transition-metal-catalyzed cyclizations (e.g., Rh or Ru catalysis). It is the exact compound required for these advanced synthetic pathways where lesser electrophiles fail .
In agricultural chemistry, butenolide rings are essential components of strigolactones, which regulate plant architecture and parasitic weed germination. This compound serves as a highly reactive precursor for attaching the functionalized furanone ring to various tricyclic or bicyclic scaffolds, offering a more efficient and higher-yielding route than using less reactive chlorinated analogs .
The α,β-unsaturated lactone core, combined with the reactive bromomethyl group, makes this compound an excellent synthon for developing functionalized coumarins, rhodamines, or other fluorophores. It allows for the rapid, mild alkylation of fluorescent cores, enabling the creation of targeted biological probes without degrading sensitive optical properties during synthesis.